molecular formula C10H9N3 B1381332 3-Amino-1-methylindolizine-2-carbonitrile CAS No. 1284237-37-1

3-Amino-1-methylindolizine-2-carbonitrile

Cat. No.: B1381332
CAS No.: 1284237-37-1
M. Wt: 171.2 g/mol
InChI Key: JEJNLJBXSXJBFG-UHFFFAOYSA-N
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Description

3-Amino-1-methylindolizine-2-carbonitrile is a chemical compound with the molecular formula C10H9N3. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

3-Amino-1-methylindolizine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the indolizine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-methylindolizine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

3-Amino-1-methylindolizine-2-carbonitrile can be compared with other similar compounds in the indolizine family, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

3-amino-1-methylindolizine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-8(6-11)10(12)13-5-3-2-4-9(7)13/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJNLJBXSXJBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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